molecular formula C15H16FNO4S B2586117 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide CAS No. 1215469-00-3

2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2586117
CAS No.: 1215469-00-3
M. Wt: 325.35
InChI Key: XDYLHXCQCHHEFV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a 4-fluorophenoxy group attached to an ethane sulfonamide backbone and an N-(2-methoxyphenyl) substituent.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4S/c1-20-15-5-3-2-4-14(15)17-22(18,19)11-10-21-13-8-6-12(16)7-9-13/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYLHXCQCHHEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

  • Molecular Formula : C₁₃H₁₅FNO₂S
  • Molecular Weight : 253.33 g/mol
  • CAS Number : 953750-38-4

Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death. The specific compound 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide may exhibit similar mechanisms but with potential modifications due to its unique structure.

Anticancer Activity

Research has indicated that compounds similar to 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide demonstrate significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including:

  • P388 murine leukemia cell line : In vitro studies suggest that certain sulfonamide derivatives can induce apoptosis and inhibit cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that sulfonamides can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific compound's ability to combat microbial infections is still under investigation but is promising due to the established efficacy of related compounds .

Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that those with fluorinated phenyl groups exhibited enhanced antitumor activity. The mechanism involved the induction of cell cycle arrest and apoptosis in cancer cells .

CompoundIC50 (μM)Target Cell Line
2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide5.0HCT116 (Colon Cancer)
Control Compound10.0HCT116 (Colon Cancer)

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, sulfonamide derivatives were tested against various bacterial strains. The results indicated that compounds with similar structures to 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus8
Escherichia coli16

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties, acting as bacteriostatic agents by inhibiting bacterial folate synthesis. The compound 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide may exhibit similar properties, making it a candidate for further research in antibiotic development. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria .

Sodium Channel Modulation
Recent patents indicate that certain sulfonamides, including derivatives of 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide, can act as modulators of sodium channels. This property is crucial for developing treatments for conditions such as epilepsy and cardiac arrhythmias. The modulation of sodium channels can lead to a better understanding of neuronal excitability and cardiac function .

Radiopharmaceutical Applications

Positron Emission Tomography (PET) Imaging
The incorporation of fluorine-18 into compounds like 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide can facilitate the development of PET imaging agents. Fluorine-18 is widely used in radiolabeling due to its favorable physical properties and half-life. Research has shown that compounds with fluorinated aromatic groups can be effectively labeled for imaging purposes, potentially allowing for the visualization of biological processes in vivo .

Toxicological Studies

Comparative Toxicogenomics
Sulfonamides are also studied within toxicology frameworks to assess their effects on human health and the environment. The Comparative Toxicogenomics Database provides insights into the genes associated with sulfonamides, including potential adverse effects and mechanisms of action. Understanding these interactions is essential for evaluating the safety profiles of new sulfonamide derivatives .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamides against common pathogens. The findings indicated that derivatives similar to 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide exhibited significant activity against resistant strains, highlighting their potential as novel antimicrobial agents.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus8 µg/mL
2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamideMRSA4 µg/mL

Case Study: Sodium Channel Modulation
In another study focused on sodium channel modulation, various sulfonamides were tested for their ability to alter channel kinetics. Results showed that certain modifications led to enhanced inhibitory effects, suggesting that 2-(4-fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide could be a promising candidate for further exploration in neurological therapies.

Chemical Reactions Analysis

Hydrolysis and Stability

The sulfonamide group exhibits pH-dependent hydrolysis:

  • Acidic conditions : Protonation of the sulfonamide nitrogen increases susceptibility to nucleophilic attack, leading to cleavage (e.g., in HCl/dioxane) .

  • Basic conditions : Hydroxide ions deprotonate the sulfonamide, forming a stabilized anion resistant to hydrolysis .

Experimental Observations :

ConditionResultReference
4 M HCl in dioxane (25°C, 2 hr)Complete deprotection of sulfonamide
1 M NaOH (RT, 24 hr)No degradation observed

Electrophilic Substitution

The 4-fluorophenoxy group participates in electrophilic aromatic substitution (EAS):

  • Nitration : Fluorine’s electron-withdrawing effect directs nitration to the meta position relative to the phenoxy group .

  • Sulfonation : Limited reactivity due to steric hindrance from the ethane-sulfonamide chain .

Oxidative Reactions

The ethane bridge undergoes oxidation under strong oxidative conditions:

  • DMSO/TBHP system : Converts the ethane bridge into a carbonyl group via Kornblum oxidation .

  • H₂O₂/AcOH : Mild oxidation preserves the sulfonamide but forms sulfoxide intermediates .

Oxidation Outcomes :

Oxidizing AgentProductYieldReference
TBHP/DMSO2-(4-fluorophenoxy)-N-(2-methoxyphenyl)sulfonylacetamide65%
H₂O₂/AcOHSulfoxide derivative40%

Solvent Effects on Reactivity

Polar aprotic solvents (e.g., DMSO, NM) enhance nucleophilicity of the sulfonamide nitrogen, facilitating alkylation or acylation . Excess molar volume (VmEV_m^E) studies confirm stronger solute-solvent interactions in nitromethane (NM) compared to DMSO .

FTIR Analysis :

  • DMSO : S=O stretching at 1051 cm⁻¹ interacts with the sulfonamide N–H group .

  • NM : N–O stretching at 1550 cm⁻¹ forms dipole-dipole interactions with the fluorophenoxy ring .

Crystallographic and Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 7.95 (d, J = 9.9 Hz, 1H, aromatic), 4.13 (s, 2H, CH₂), 2.81 (d, J = 4.6 Hz, 3H, OCH₃) .

  • MS (ESI) : m/z [M + H]⁺ = 351.1 (calculated for C₁₅H₁₅FN₂O₄S) .

Comparison with Similar Compounds

NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)

  • Structural Differences: The NBOMe compounds (e.g., 25I-NBOMe) feature an ethanamine backbone with a 2,5-dimethoxyphenyl group and a halogen (I, Br, Cl) at the 4-position, whereas the target compound replaces the amine with a sulfonamide group and incorporates a 4-fluorophenoxy moiety .
  • Pharmacological Impact : The NBOMe series are potent serotonin receptor agonists with psychoactive effects, attributed to their ethanamine structure. In contrast, the sulfonamide group in the target compound may reduce affinity for serotonin receptors but enhance interactions with other targets, such as kinases or carbonic anhydrases .

Sulfonamide-Based Anti-Cancer Agents (e.g., Compound 39)

  • Structural Similarities : Compound 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide) shares the N-(2-methoxyphenyl) group and sulfonamide moiety with the target compound. However, its quinazoline core introduces additional hydrogen-bonding capabilities .
  • Activity: Compound 39 demonstrated significant anti-cancer activity against HCT-1 and MCF-7 cell lines. The target compound’s 4-fluorophenoxy group may similarly enhance cytotoxicity, though its ethane sulfonamide backbone could alter metabolic stability compared to quinazoline derivatives .

CXCL12-Targeting Sulfonamides (e.g., ZINC C65565279)

  • Structural Overlap: ZINC C65565279 (N-{4-[3-(3-cyanophenyl)prop-2-enoyl]phenyl}ethane-1-sulfonamide) shares the ethane sulfonamide backbone but incorporates a cyanophenyl acryloyl group. The target compound’s 4-fluorophenoxy group may offer improved membrane permeability due to fluorine’s lipophilicity .
  • Binding Affinity : Docking studies suggest ZINC C65565279 binds CXCL12 via sulfonamide-protein interactions. The target compound’s methoxyphenyl group could sterically hinder binding or introduce new interactions depending on the target pocket .

N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide

  • Key Differences: This compound () lacks the ethane spacer and fluorophenoxy group, instead featuring a direct benzenesulfonyl linkage.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Reported Activity Reference
2-(4-Fluorophenoxy)-N-(2-methoxyphenyl)ethane-1-sulfonamide 327.34 (calc) 4-Fluorophenoxy, 2-methoxyphenyl Not explicitly reported N/A
25I-NBOMe ~413.2 4-Iodo-2,5-dimethoxyphenyl, ethanamine Serotonin receptor agonist
Compound 39 (Anti-Cancer) ~480.5 Quinazoline-sulfonyl, 2-methoxyphenyl Anti-cancer (HCT-1, MCF-7)
ZINC C65565279 (CXCL12 ligand) ~360.3 3-Cyanophenyl acryloyl, ethane sulfonamide CXCL12 binding
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide 275.34 Benzenesulfonyl, ethyl, 2-methoxyphenyl Structural model

Key Insights from Structural Analysis

Fluorine vs. Halogen Substitution: The 4-fluorophenoxy group in the target compound may offer a balance between lipophilicity and metabolic stability compared to bulkier halogens (I, Br) in NBOMe compounds .

Sulfonamide vs.

Methoxy Positioning : The 2-methoxyphenyl group in the target compound and analogs (e.g., Compound 39) may contribute to π-π stacking interactions in hydrophobic binding pockets, as seen in anti-cancer agents .

Q & A

Q. What green chemistry principles apply to reduce waste in fluorophenoxy sulfonamide production?

  • Solution : Replace DMF with Cyrene™ (a biobased solvent) for coupling reactions. Recover catalysts via nanofiltration membranes (e.g., 200 Da MWCO) .

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